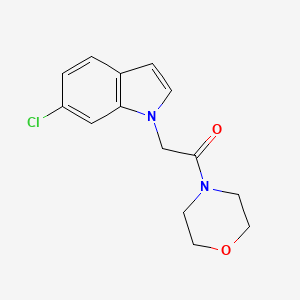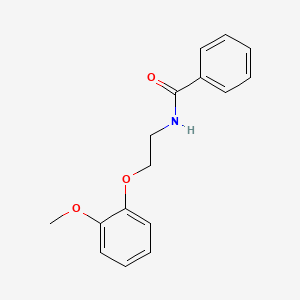![molecular formula C19H24N4O2S2 B4515283 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione](/img/structure/B4515283.png)
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione
Übersicht
Beschreibung
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a thiomorpholine ring. These structural components are significant in medicinal chemistry due to their diverse biological activities. Benzothiazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties, while piperazine derivatives are often used in antipsychotic and antiemetic drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione typically involves multi-step proceduresThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new drugs for treating various diseases.
Industry: Used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can act as a ligand for neurotransmitter receptors, influencing neurological functions. The thiomorpholine ring can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole: Shares the benzothiazole and piperazine rings but lacks the thiomorpholine ring.
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Contains a benzothiazole and piperazine ring but has a triazole ring instead of a thiomorpholine ring.
Uniqueness
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione is unique due to the presence of the thiomorpholine ring, which can enhance its solubility and bioavailability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-thiomorpholin-4-ylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c24-17(5-6-18(25)22-11-13-26-14-12-22)21-7-9-23(10-8-21)19-15-3-1-2-4-16(15)27-20-19/h1-4H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICFYCKJLVWUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-[2-(1-methyl-4-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4515209.png)
![2'-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4515221.png)
![N-[3-(methoxymethyl)phenyl]-3-methylbenzamide](/img/structure/B4515227.png)


![5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B4515244.png)
![{[5-isobutyl-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4515248.png)


![8-[3-(2,5-DIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B4515295.png)
![4-Methyl-1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B4515299.png)
![5-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide](/img/structure/B4515310.png)

